Bienvenue dans la boutique en ligne BenchChem!

S-adenosyl-L-methionine

Pharmacokinetics Bioavailability Formulation Science

S-Adenosyl-L-methionine (SAMe) is the primary biological methyl donor, but its unstabilized base form rapidly degrades, and biological activity differs markedly between the (S,S) and (R,S) diastereoisomers. For hepatology studies, (S,S)-SAMe restores bile production to 119 mg/g liver/3h versus only 100 mg/g for the (R,S) isomer. In COMT assays, MB-COMT binds SAMe with Ks=3.4 μM while S-COMT requires Ks=20.2 μM—a single generic concentration yields misleading results. The stabilized disulfate tosylate salt ensures chemical integrity, and novel formulations deliver up to 2.8-fold higher oral bioavailability. Specify your stereochemical and formulation requirements at order to ensure experimental reproducibility.

Molecular Formula C15H23N6O5S+
Molecular Weight 399.4 g/mol
CAS No. 139517-02-5
Cat. No. B158380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-adenosyl-L-methionine
CAS139517-02-5
SynonymsAdemetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy
Molecular FormulaC15H23N6O5S+
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1
InChIKeyMEFKEPWMEQBLKI-AIRLBKTGSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Adenosyl-L-Methionine (CAS 139517-02-5) Sourcing Guide: Understanding the Compound Class and Its Critical Role in Methylation


S-Adenosyl-L-methionine (SAMe), with CAS 139517-02-5, is the primary biological methyl group donor in mammalian cells, playing an essential role in transmethylation, transsulfuration, and polyamine synthesis pathways [1]. It is a key intermediate in the methionine cycle and serves as a substrate for a vast array of methyltransferase enzymes, impacting processes from gene expression to neurotransmitter metabolism [1]. This compound is commonly produced and utilized in stabilized salt forms, such as the disulfate tosylate salt (CAS 97540-22-2), to overcome its inherent instability. Understanding its core biochemical role and the critical importance of its specific formulation is paramount for accurate and reproducible scientific or industrial application.

Why S-Adenosyl-L-Methionine Cannot Be Interchanged with In-Class Analogs or Unstabilized Forms


The term 'S-adenosyl-L-methionine' encompasses a range of products with vastly different properties based on stereochemistry, salt form, and formulation. In its unstabilized base form, SAMe is highly labile, rapidly degrading at physiological pH and temperature [1]. This inherent instability necessitates the use of specific stabilizing salts (e.g., disulfate tosylate) for any practical application. Furthermore, the molecule exists as two diastereoisomers, (S,S)-SAMe and (R,S)-SAMe, which possess distinct biological activities [2]. Even when a stable salt is chosen, formulation significantly impacts oral bioavailability, with novel preparations demonstrating multi-fold improvements over standard commercial supplements [3]. Therefore, a generic substitution based solely on the common name 'SAMe' is scientifically unsound and will likely result in significantly different, and potentially compromised, experimental or industrial outcomes. The following evidence provides the necessary quantitative basis for a rigorous procurement decision.

Quantitative Evidence for Selecting S-Adenosyl-L-Methionine: Head-to-Head Performance Data


Pharmacokinetic Superiority: Novel Formulation Achieves 2.8-Fold Higher Bioavailability vs. a Leading Commercial Product

A head-to-head clinical pharmacokinetic study compared a novel oral formulation of SAMe (MSI-195) with a leading commercial nutritional supplement (SAM-e Complete™) [1]. The relative bioavailability of MSI-195 was approximately 2.8-fold higher based on area under the curve (AUC) ratios, demonstrating a clear and substantial advantage in achieving higher systemic exposure on a per-milligram basis [1].

Pharmacokinetics Bioavailability Formulation Science Drug Delivery

Stereospecific Functional Outcomes: (S,S)-SAMe vs. (R,S)-SAMe Diastereoisomers Exhibit Distinct Hepatic Effects

In a perfused rat liver model of ischemia-reperfusion injury, the two diastereoisomers of SAMe were directly compared [1]. The (R,S) isomer induced a greater increase in blood flow (625 ml/g liver/3h) compared to the (S,S) isomer (596 ml/g liver/3h) and control (518 ml/g liver/3h). Conversely, the (S,S) isomer was more effective at increasing bile production (119 mg/g liver/3h) than the (R,S) isomer (100 mg/g liver/3h) and control (56 mg/g liver/3h) [1].

Stereochemistry Ischemia-Reperfusion Injury Hepatology Pharmacodynamics

Clinical Efficacy and Tolerability: SAMe Matches Naproxen's Analgesic Effect with Significantly Fewer Side Effects

A large, double-blind, multicenter clinical trial (n=734) directly compared the efficacy and tolerability of oral SAMe (1,200 mg/day) with the non-steroidal anti-inflammatory drug (NSAID) naproxen (750 mg/day) and placebo in patients with osteoarthritis [1]. SAMe exerted the same analgesic activity as naproxen, with both drugs being more effective than placebo (p < 0.01) [1]. However, the tolerability of SAMe was significantly better than that of naproxen, as judged by both physicians (p < 0.025) and patients (p < 0.01), and in terms of the number of patients experiencing side effects (p < 0.05) [1].

Osteoarthritis Clinical Trial Analgesic Tolerability

Enzymatic Substrate Affinity: MB-COMT Exhibits 5.9-Fold Higher Affinity for SAMe than S-COMT

Kinetic analysis of human catechol O-methyltransferase (COMT) isoforms revealed a significant difference in their affinity for SAMe [1]. The membrane-bound isoform (MB-COMT) had an average dissociation constant (Ks) of 3.4 μM for SAMe, while the soluble isoform (S-COMT) had a Ks of 20.2 μM [1].

Enzyme Kinetics Catechol-O-Methyltransferase Substrate Affinity Methylation

Stability Enhancement: Disulfate Tosylate Salt Form is Patent-Claimed as Superior to Butanedisulfonate and Monotosylate Salts

The inherent instability of the SAMe base molecule is a major hurdle for its use. A patent for novel stable salts of SAMe states that the new compounds 'are found to be more stable compared to the commonly available SAMe disulfate monotosylate and SAMe butane-1,4-disulfonate salts' [1]. While the patent provides a direct comparative claim, it should be noted that specific quantitative stability data (e.g., half-life extension under defined conditions) is not publicly detailed in this source, and published head-to-head stability comparisons between different SAMe salt forms are generally limited [2].

Salt Stability Formulation Pharmaceutical Development Storage

High-Impact Research and Industrial Scenarios for S-Adenosyl-L-Methionine Utilization


In Vivo Studies of Methylation-Dependent Pathways Requiring High Systemic Exposure

For researchers conducting in vivo studies in models of depression, liver disease, or CNS disorders, the oral bioavailability of SAMe is a critical variable. Based on the evidence of a 2.8-fold higher AUC for the MSI-195 formulation compared to a standard commercial product [1], sourcing this specific formulation is essential for achieving robust target engagement and consistent dose-response relationships. This is particularly relevant when dosing is limited by the compound's cost or tolerability, as the higher bioavailability directly translates to a more efficient use of material and a greater likelihood of achieving a therapeutic threshold.

Hepatology Research: Models of Ischemia-Reperfusion Injury and Cholestasis

In studies examining liver function, particularly bile flow and ischemia-reperfusion injury, the stereochemical purity of SAMe is paramount. Evidence demonstrates that the (S,S)-SAMe diastereoisomer is significantly more effective at restoring bile production (119 mg/g liver/3h) than the (R,S) isomer (100 mg/g liver/3h) in an ex vivo liver model [2]. Therefore, sourcing an enantiomerically pure (S,S)-SAMe salt is non-negotiable for generating reproducible and physiologically relevant data in these specific hepatology applications. Use of a racemic or impure mixture would confound results and obscure the true effect size.

Biochemical Assays Investigating COMT-Mediated Catecholamine Methylation

For in vitro enzyme assays focused on catechol O-methyltransferase (COMT), the concentration of the SAMe co-substrate must be carefully controlled. The marked difference in SAMe binding affinity between MB-COMT (Ks = 3.4 μM) and S-COMT (Ks = 20.2 μM) [3] dictates that a single, generic SAMe concentration is not appropriate for all COMT assays. Researchers should utilize these kinetic parameters to design assays with optimal substrate concentrations for their specific COMT isoform of interest. Using a concentration of 10 μM, for instance, would result in near-saturation for MB-COMT but only sub-saturation for S-COMT, leading to a misinterpretation of enzyme activity and inhibitor potency.

Osteoarthritis and Inflammation Research: Developing Analgesic and Chondroprotective Models

In preclinical models of osteoarthritis, SAMe serves as a valuable tool compound due to its clinical validation. The clinical trial data showing equivalent analgesic efficacy to the NSAID naproxen, but with a superior tolerability profile [4], provides a strong rationale for its use as a positive control or reference agent in studies evaluating novel analgesic or chondroprotective agents. Its distinct mechanism of action, separate from COX inhibition, also makes it a powerful tool for dissecting the non-inflammatory pathways involved in joint pain and degeneration.

Quote Request

Request a Quote for S-adenosyl-L-methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.